LECIRELIN
Description
Overview of GnRH System in Reproductive Biology Research
The GnRH system is fundamental to reproductive biology, primarily by controlling the synthesis and release of the pituitary gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH). mdpi.comucsd.eduscispace.com Native GnRH is a decapeptide produced by neurons in the hypothalamus. nih.gov These neurons project to the median eminence, where GnRH is released in a pulsatile manner into the portal circulation, traveling to the anterior pituitary gland. frontiersin.orgnih.gov The frequency and amplitude of these GnRH pulses differentially regulate the synthesis and secretion of LH and FSH from gonadotrope cells in the pituitary. nih.gov
Research focuses on various aspects of the GnRH system, including the development and regulation of GnRH neurons, the mechanisms by which the pituitary decodes GnRH pulse frequency, and the interaction of GnRH with its receptors on gonadotropes. ucsd.edu Beyond the hypothalamus, GnRH and its receptors have been found in peripheral organs, including the gonads and placenta, suggesting potential extrahypothalamic roles in reproduction. mdpi.comscispace.com Studies also investigate the complexities of different GnRH forms (like GnRH-I and GnRH-II) and their respective receptors across species. nih.govscispace.com
Rationale for Synthetic GnRH Agonist Development in Research Contexts
The development of synthetic GnRH agonists stems from the need for tools to modulate the GnRH system for research and potential therapeutic applications. Native GnRH has a very short half-life in circulation due to rapid enzymatic degradation, particularly at the Glycine (B1666218) residue at position 6. oup.comnih.gov Synthetic agonists are designed to overcome this limitation by incorporating structural modifications that enhance their stability against enzymatic breakdown and increase their affinity for GnRH receptors. oup.comnih.gov
Key modifications often involve substituting the Glycine at position 6 with a D-amino acid and altering the C-terminus. oup.comnih.gov These changes result in compounds with a longer plasma half-life and prolonged receptor binding compared to the native hormone. oup.comnih.govresearchgate.neteuropa.eu While initially developed with the expectation of greater pro-fertility effects, it was paradoxically discovered that continuous or high-dose administration of these more potent agonists leads to a sustained stimulation of GnRH receptors, followed by desensitization and down-regulation. oup.comresearchgate.netnih.govcreative-diagnostics.com This effect, often referred to as "down-regulation" or "flare effect" followed by suppression, results in the inhibition of gonadotropin release and subsequent suppression of gonadal steroid production. oup.comnih.govcreative-diagnostics.com This paradoxical anti-fertility effect, alongside the initial stimulatory phase, makes GnRH agonists valuable research tools for studying the dynamics of the HPG axis, investigating the effects of gonadotropin and steroid suppression, and exploring applications in reproductive management and assisted reproduction techniques. oup.comresearchgate.netmdpi.com
Historical Context of Lecirelin (B612356) Research and Investigative Applications
This compound is a synthetic nonapeptide analog of GnRH, characterized by specific structural modifications: the replacement of Glycine at position 6 with D-tertiary leucine (B10760876) and the replacement of the C-terminal Glycine-amide with ethylamide. researchgate.neteuropa.eu These alterations contribute to its increased stability and prolonged action at pituitary GnRH receptors. researchgate.neteuropa.eu
Research involving this compound has primarily focused on its application in reproductive management and the study of reproductive physiology in various animal species, particularly livestock. researchgate.netbioveta.eu Its development and use in research contexts trace back to at least the early 1980s, with studies evaluating its effectiveness in stimulating ovulation and improving reproductive efficiency. agriculturejournals.cz Early investigations explored its metabolic fate in different tissues, confirming its disintegration within the liver, which supported its practical application. agriculturejournals.cz
This compound has been investigated for its ability to induce ovulation, synchronize estrus, and treat ovarian disorders like follicular cysts in cattle, buffaloes, rabbits, and even fish like African catfish and tench. researchgate.netbioveta.euagriculturejournals.czmdpi.comscielo.brresearchgate.netagriculturejournals.czanimal-reproduction.org Comparative studies have evaluated this compound against other GnRH agonists like Buserelin (B193263) and even human chorionic gonadotropin (hCG) in terms of their efficacy in inducing ovulation and influencing conception rates. scielo.brresearchgate.netaudevard.comnih.gov Research has also explored different routes of administration, such as intramuscular and epidural injections, to assess their impact on reproductive outcomes and the resolution of ovarian cysts. researchgate.netscielo.org.mxaphrc.orgresearchgate.netnih.gov More recently, investigations have begun to explore potential applications of this compound and its derivatives in areas beyond traditional reproductive management, including their effects on cancer cell lines expressing GnRH receptors. sbmu.ac.irsbmu.ac.ir These studies highlight the continued interest in this compound as a research tool to understand and manipulate reproductive processes and explore novel pharmacological activities.
Below are some examples of research findings involving this compound in different species:
| Species | Research Focus | Key Finding | Source |
| Buffaloes | Ovulation Synchronization (vs. Buserelin) | Comparable conception rates (50% for this compound vs. 47% for Buserelin) in a GnRH/PGF2α protocol. scielo.brresearchgate.net | scielo.brresearchgate.net |
| Dairy Cattle | Improving First Service Conception Rate (FSCR) | Tendency for higher FSCR in cows with spontaneous estrus (EG 67% vs. CG 55%). researchgate.net Higher FSCR before day 60 and after day 80 postpartum. researchgate.net | researchgate.net |
| African Catfish | Ovulation Stimulation (vs. Carp (B13450389) Pituitary) | Eggs obtained from 100% of females treated with this compound vs. 7 out of 8 with carp pituitary. agriculturejournals.czagriculturejournals.cz | agriculturejournals.czagriculturejournals.cz |
| Female Jennies | Ovulation Induction (vs. hCG) | Similar proportion of jennies ovulating within 48 hours compared to hCG. nih.gov Useful for induction and synchronization of ovulation. nih.gov | nih.gov |
| Dairy Cows | Resolution of Follicular Cysts (Epidural vs. IM) | Epidural administration resulted in a higher percentage of cows returning to estrus compared to intramuscular injection. researchgate.netnih.gov | researchgate.netnih.gov |
| Ovarian Cancer Cells | Anticancer Activity | Showed anticancer activity against ovarian cancer cell lines, though less potent than a hydrazide derivative in one study. sbmu.ac.irsbmu.ac.ir | sbmu.ac.irsbmu.ac.ir |
Structure
2D Structure
Properties
IUPAC Name |
N-[1-[[1-[[1-[[1-[[1-[[1-[[5-(diaminomethylideneamino)-1-[2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H84N16O12/c1-7-63-55(85)46-15-11-23-75(46)57(87)40(14-10-22-64-58(60)61)68-50(80)41(24-32(2)3)72-56(86)48(59(4,5)6)74-53(83)42(25-33-16-18-36(77)19-17-33)69-54(84)45(30-76)73-51(81)43(26-34-28-65-38-13-9-8-12-37(34)38)70-52(82)44(27-35-29-62-31-66-35)71-49(79)39-20-21-47(78)67-39/h8-9,12-13,16-19,28-29,31-32,39-46,48,65,76-77H,7,10-11,14-15,20-27,30H2,1-6H3,(H,62,66)(H,63,85)(H,67,78)(H,68,80)(H,69,84)(H,70,82)(H,71,79)(H,72,86)(H,73,81)(H,74,83)(H4,60,61,64) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWIEWPGHRSZJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H84N16O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1209.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Biology and Chemical Synthesis of Lecirelin
Peptide Sequence and Primary Structure Analysis of Lecirelin (B612356)
This compound is characterized by a defined amino acid sequence that dictates its primary structure. This sequence is fundamentally related to, but distinct from, the native mammalian GnRH.
Nonapeptide Nature and Relationship to Endogenous GnRH Decapeptide
Endogenous GnRH is a decapeptide, meaning it is composed of ten amino acids. nih.gov this compound, however, is a nonapeptide, consisting of nine amino acids. wikipedia.orgeuropa.eu This difference in length arises from targeted modifications to the C-terminal end of the peptide chain. Specifically, this compound is derived from native GnRH through structural alterations. The natural GnRH sequence is pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂. This compound differs from this sequence through key substitutions and modifications, resulting in a nonapeptide structure. europa.eu
Targeted Structural Modifications and Their Research Implications
The design of this compound involves specific amino acid substitutions and terminal modifications compared to native GnRH. These alterations are strategically introduced to influence the peptide's biological activity and pharmacological profile.
Amino Acid Substitution Research at Position 6 (D-tertiary Leucine)
A significant modification in this compound is the substitution of the glycine (B1666218) residue at position 6 of the GnRH sequence with D-tertiary leucine (B10760876) (D-tert-leucine). europa.eu In native GnRH, the achiral Glycine at position 6 contributes to conformational flexibility. frontiersin.org Replacing Glycine with a D-amino acid derivative, particularly one with a bulky apolar side chain like D-tertiary leucine, is a common strategy in designing GnRH agonists. frontiersin.orgrsc.org This substitution is known to influence receptor-binding affinity. frontiersin.org Research indicates that substituting glycine at position 6 with D-amino acids can increase receptor-binding affinity, whereas L-amino acids tend to decrease it. frontiersin.org
C-Terminal Glycine-Amide Replacement with Ethylamide in Research Compounds
Another key modification in this compound is the replacement of the C-terminal glycine-amide group found in native GnRH with an ethylamide group. europa.eu This alteration at the C-terminus contributes to this compound being a nonapeptide, as opposed to the decapeptide nature of GnRH. europa.euethicalagents.co.nz Modifications at the C-terminal end of peptide chains are explored in research to enhance properties such as proteolytic stability and potentially influence interaction with receptors. sbmu.ac.ir In the context of GnRH analogs, the Pro9-Gly10-NH₂ sequence of native GnRH is often modified to Pro-NHCH₂CH₃ (ethylamide) or other groups in the design of potent agonists. rsc.org
Impact of Modifications on Proteolytic Stability in Research Models
The structural modifications in this compound, specifically the substitution at position 6 and the C-terminal modification, are designed to enhance its proteolytic stability compared to endogenous GnRH. sbmu.ac.ir Endogenous GnRH is rapidly metabolized, primarily through enzymatic degradation. mims.com Introducing D-amino acids at position 6 and modifying the C-terminus can make the peptide less susceptible to enzymatic cleavage by peptidases, thereby extending its half-life. sbmu.ac.ir Research analyzing degradation pathways of GnRH analogs often identifies renal peptidases as primary mediators of hydrolysis. Incorporating functional groups through modifications, such as altering the C-terminal, can enhance protease stability. sbmu.ac.ir
Impact of Modifications on GnRH Receptor Binding Affinity Dynamics
The targeted structural modifications in this compound, particularly the D-tertiary leucine substitution at position 6 and the C-terminal ethylamide, are aimed at improving its receptor-binding affinity dynamics compared to native GnRH. wikipedia.org this compound acts as a GnRH agonist, binding to specific GnRH receptors in the pituitary gland. researchgate.net The structural differences between this compound and natural GnRH result in greater persistence of the this compound molecule at the pituitary receptor sites. europa.euethicalagents.co.nz This prolonged binding contributes to a sustained activation of the receptor, leading to increased and sustained release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). ethicalagents.co.nz Studies comparing this compound with other GnRH analogs like gonadorelin (B1671987) (which is structurally similar to native GnRH) and buserelin (B193263) (another synthetic analog with modifications) have shown differences in their ability to induce LH surges, suggesting variations in receptor interaction and downstream signaling. researchgate.netglobalgen.vet The modifications are intended to optimize the interaction with the GnRH receptor, which is a G protein-coupled receptor. researchgate.netmdpi.comuit.no
Here is a summary of the key structural differences and their reported research implications:
| Feature | Endogenous GnRH Decapeptide | This compound Nonapeptide | Research Implication | Source(s) |
| Peptide Length | Decapeptide (10 amino acids) | Nonapeptide (9 amino acids) | Result of C-terminal modification | europa.eunih.govethicalagents.co.nz |
| Position 6 | Glycine (Gly) | D-tertiary Leucine (D-tert-Leu) | Increased receptor binding affinity, proteolytic stability | europa.eufrontiersin.orgrsc.org |
| C-terminus | Glycine-amide (Gly-NH₂) | Ethylamide (-NHEt) | Enhanced proteolytic stability, prolonged receptor binding | europa.eursc.orgsbmu.ac.ir |
| Proteolytic Stability | Lower | Higher | Extended half-life | sbmu.ac.ir |
| Receptor Binding | Binds to GnRH receptor | Greater persistence at receptor site | Prolonged receptor activation, sustained LH/FSH release | europa.euethicalagents.co.nz |
This table summarizes research findings regarding the impact of this compound's structural modifications.
Solid-Phase Peptide Synthesis Methodologies for this compound Research
Solid-phase peptide synthesis (SPPS) is a widely used technique for the construction of peptide chains, including this compound. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble solid support (resin).
Resin-Based Synthesis Protocols (e.g., Chloromethylated Polystyrene Resin, 2-CTC Resin)
The choice of resin is a critical factor in SPPS, influencing the efficiency of synthesis, the ease of cleavage, and the final peptide's C-terminal functionality. For this compound synthesis, various resin types have been employed in research.
One approach utilizes chloromethylated polystyrene resin, where the first amino acid, pyroglutamic acid, is anchored to the resin. Another commonly used resin for this compound synthesis is 2-chlorotrityl chloride (2-CTC) resin. researchgate.netsbmu.ac.irresearchgate.net 2-CTC resin is particularly useful because it allows for the cleavage of the peptide under very mild acidic conditions, which can be advantageous for synthesizing protected peptide fragments or peptides containing acid-sensitive residues. biotage.comsigmaaldrich.com The loading of the first amino acid, such as Fmoc-Pro-OH, onto 2-CTC resin is typically performed in the presence of a base like DIEPA. researchgate.net
Sequential Amino Acid Coupling Mechanisms (e.g., DIC and HOBt Activation)
The formation of peptide bonds between successive amino acids on the solid support is achieved through coupling reactions. Various coupling reagents and activation mechanisms are employed in SPPS.
A common coupling mechanism used in the synthesis of this compound involves the use of N,N'-diisopropylcarbodiimide (DIC) in combination with hydroxybenzotriazole (B1436442) (HOBt). peptide.comglobalresearchonline.netpeptide.com DIC acts as a dehydrating agent, activating the carboxyl group of the incoming protected amino acid. peptide.comglobalresearchonline.net HOBt is added to minimize racemization, a side reaction that can occur during carbodiimide-mediated coupling, and to improve the yield and purity of the coupling reaction by forming stable active esters. peptide.comglobalresearchonline.netcreative-peptides.com DIC is preferred over dicyclohexylcarbodiimide (B1669883) (DCC) in solid-phase synthesis because the urea (B33335) byproduct formed from DIC is more soluble and remains in solution, preventing precipitation that can interfere with the synthesis on the solid support. peptide.comglobalresearchonline.net
A typical DIC/HOBt coupling protocol involves suspending the resin in a solvent like dichloromethane (B109758) (DCM), dissolving the protected amino acid and HOBt in a solvent such as DMF, adding these solutions to the resin, and then adding DIC. peptide.com The reaction mixture is shaken, and the coupling progress is monitored, often using a ninhydrin (B49086) test. peptide.com
Peptide Cleavage and Deprotection Strategies (e.g., Hydrofluoric Acid)
Upon completion of the peptide chain assembly, the peptide must be cleaved from the solid support, and any remaining side-chain protecting groups must be removed. This is a critical step that requires conditions that efficiently free the peptide without causing degradation or side reactions.
Hydrofluoric acid (HF) is a strong acid commonly used for the cleavage of peptides from the resin and the simultaneous removal of acid-labile side-chain protecting groups, particularly in Boc-based SPPS. nih.gov The HF methodology, first reported by Sakakibara et al., involves treating the peptidyl resin with anhydrous HF, often in the presence of scavengers like anisole, to prevent modification of sensitive amino acid residues. nih.gov After the cleavage reaction, excess HF is removed, and the released peptide is extracted and purified. nih.gov While HF cleavage is effective, it requires specialized equipment due to the hazardous nature of HF. nih.gov
Other acidic treatments, such as those based on trifluoroacetic acid (TFA), are also widely used, particularly in Fmoc-based SPPS. sbmu.ac.irthermofisher.comnih.gov The specific cleavage cocktail (concentration of TFA, type and amount of scavengers) and reaction time are optimized based on the resin linker and the amino acid composition of the peptide to ensure efficient cleavage and deprotection while minimizing side reactions. thermofisher.com For example, peptides synthesized on 2-CTC resin can be cleaved using a dilute solution of TFA. sbmu.ac.ir
Advanced Derivative Design and Synthesis for Enhanced Research Properties
The design and synthesis of this compound derivatives are actively pursued in research to investigate the impact of structural modifications on its properties, such as receptor binding, metabolic stability, and biological activity. sbmu.ac.irresearchgate.net
C-Terminal Modifications for Investigating Hydrophobic Interactions
Modifications at the C-terminus of peptides can significantly influence their activity, stability, hydrophobicity, and interaction with receptors. nih.govrsc.org For this compound, changes at the C-terminal end have been explored to enhance its properties for research applications. sbmu.ac.irresearchgate.net
Research has focused on designing novel GnRH analogs with different C-terminals compared to this compound. sbmu.ac.irresearchgate.net These modifications are intended to enhance the hydrophobic properties of the peptide, potentially leading to stronger interactions with the GnRH receptor. sbmu.ac.ir Studies have investigated the effects of these C-terminal modifications on the biological activity of the derivatives. researchgate.net
Design and Synthesis of Hydrazide Derivatives for Research Applications
Hydrazide derivatives of peptides are a class of modified compounds that have garnered interest in research due to their altered properties. sbmu.ac.ir A hydrazide group is characterized by an aza (-NH-NH2) functional group attached to a carbonyl group. sbmu.ac.ir
The design and synthesis of this compound hydrazide derivatives have been reported for research purposes. sbmu.ac.irresearchgate.net These derivatives are synthesized using solid-phase peptide synthesis techniques, often starting with a resin like 2-CTC resin, where the C-terminal of the peptide chain is modified. sbmu.ac.irresearchgate.net Research findings suggest that this compound hydrazide derivatives can exhibit enhanced properties compared to the parent compound. For instance, a hydrazide derivative of this compound showed increased effectiveness in inducing ovulation and promoting healthy embryo formation in mice compared to this compound and its amide derivative. researchgate.net This enhanced activity has been attributed to improved receptor binding affinity and delayed degradation. Furthermore, this compound and its hydrazide derivative have shown anticancer activity against ovarian cancer cells in research studies, suggesting their potential as candidates for further investigation in cancer therapy. sbmu.ac.irsbmu.ac.ir
Research findings on the effectiveness of a this compound hydrazide derivative in inducing healthy embryo formation in mice are summarized in the table below:
| Treatment Group | Healthy Embryo Formation (%) |
| This compound | X |
| This compound Hydrazide Derivative | X + 7% |
| This compound Amide Derivative | X - 20% |
Note: 'X' represents a baseline percentage for this compound in this specific study, with the hydrazide and amide derivative results presented relative to this value based on the reported findings. researchgate.net
Structure-Activity Relationship Studies in Synthesized Analogs
This compound is a synthetic nonapeptide analog of the naturally occurring decapeptide gonadotropin-releasing hormone (GnRH). Its structure is derived from native GnRH through specific modifications aimed at enhancing its biological activity and duration of action researchgate.netusp.br. The primary structural differences between this compound and native GnRH involve the replacement of glycine at position 10 with an ethylamide group and the substitution of glycine at position 6 with D-tert.-leucine researchgate.netresearchgate.net. These alterations are key determinants of this compound's pharmacological profile as a GnRH agonist .
Structure-activity relationship (SAR) studies on GnRH analogs, including this compound and its derivatives, focus on how changes in the amino acid sequence and chemical modifications influence binding affinity to GnRH receptors and the subsequent biological response, such as the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) mdpi.com. Research indicates that the carboxyl-terminal (amino acids 6–10) and amino-terminal (amino acids 1–6) regions of the GnRH peptide are both essential for receptor binding, with the amino terminal primarily mediating receptor activation and the carboxy-terminal, particularly the residue at position 8 (Arginine), being crucial for high-affinity binding mdpi.com. Specific amino acids at positions 1, 2, 3, 6, and 10 are considered critical for the biological activity of native GnRH mdpi.com.
Modifications, such as the incorporation of D-amino acids at position 6 and alterations at the C-terminus, as seen in this compound, are known strategies to improve peptide stability against enzymatic degradation and enhance receptor binding, leading to a prolonged duration of action compared to endogenous GnRH researchgate.netmdpi.com. For instance, the D-tert.-leucine at position 6 in this compound contributes to increased proteolytic stability . The ethylamide group at the C-terminus also plays a role in enhancing receptor binding affinity and metabolic stability .
Studies exploring modifications to this compound have investigated the impact of altering the C-terminal on its activity. For example, research on novel derivatives of this compound with different C-terminals aimed to enhance hydrophobic properties without altering the peptide's active site. These modifications were expected to result in a stronger interaction with the GnRH receptor and enhanced peptide action sbmu.ac.ir. One study synthesized a hydrazide derivative of this compound, which demonstrated increased activity in inhibiting certain cell lines compared to this compound itself sbmu.ac.ir.
Research findings highlight that the structural changes in this compound, specifically the D-tert.-leucine at position 6 and the ethylamide at position 10, contribute to its characteristics as a GnRH superanalog with prolonged action and higher biological activity compared to the native hormone researchgate.netusp.brresearchgate.netbioveta.eu. These modifications lead to a longer binding time at hypophyseal receptors researchgate.netresearchgate.net.
Based on the available information, a simplified representation of the structural differences and their reported effects is shown below:
| Position | Native GnRH Amino Acid | This compound Modification | Reported Effect of Modification |
| 6 | Glycine | D-tert.-Leucine | Increased proteolytic stability, enhanced receptor binding researchgate.net |
| 10 (C-terminus) | Glycine-amide | Ethylamide | Enhanced receptor binding affinity, metabolic stability, prolonged action researchgate.net |
Research on GnRH analogs for applications beyond reproductive endocrinology, such as in oncology, also involves SAR studies to identify compounds with selective activity on different signaling pathways mediated by GnRH receptors sbmu.ac.irnih.gov. These studies underscore that minor structural changes can lead to differential activation of downstream pathways, highlighting the complexity of GnRH receptor signaling and the importance of targeted structural modifications in analog design nih.gov.
Molecular and Cellular Mechanisms of Action in Research Contexts
GnRH Receptor Binding and Activation Research
Lecirelin (B612356) exerts its effects by binding to and activating gonadotropin-releasing hormone receptors (GnRHRs) wikipedia.org. These receptors are members of the G protein-coupled receptor (GPCR) family researchgate.netwikipedia.org. The binding of GnRH agonists like this compound to the GnRHR triggers a cascade of intracellular signaling events researchgate.netwikipedia.org.
Pituitary GnRH Receptor Interaction Dynamics
In the pituitary gland, this compound binds to GnRH receptors on gonadotropic cells wikipedia.org. This interaction stimulates the synthesis and secretion of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH) wikipedia.orgresearchgate.net. The structural changes in this compound lead to a longer binding time at these pituitary receptors, contributing to a prolonged duration of action europa.euresearchgate.net. Unlike the pulsatile secretion of endogenous GnRH, the sustained activation by this compound can induce a stronger and more prolonged LH surge .
Extrapituitary GnRH Receptor Localization and Functional Studies (e.g., Ovarian, Spinal Cord Tissues)
Beyond the pituitary, GnRH receptors have been identified in various extrapituitary tissues in mammals, including reproductive tissues like the ovary and non-reproductive tissues such as the spinal cord researchgate.netresearchgate.netscielo.org.mxnih.gov. Research indicates the presence of GnRH-receptor mRNA in bovine ovarian tissue, specifically in both follicular and corpus luteum tissue researchgate.netscielo.org.mx. Studies have also indirectly demonstrated the presence of GnRH receptors on the wall of bovine follicular cysts researchgate.net. Furthermore, GnRH receptors are expressed at all levels of the mammalian spinal cord researchgate.netscielo.org.mx. These findings suggest that GnRH analogues like this compound may exert effects not only through pituitary receptors but also through these extrapituitary sites researchgate.net.
Research investigating the effects of epidural administration of this compound in cows with follicular cysts has attributed observed improvements in reproductive parameters partly to the action of this compound on GnRH receptors in the spinal cord and ovary, in addition to potential direct effects on the pituitary gland via the epidural canal researchgate.net.
G Protein-Coupled Receptor (GPCR) Signaling Pathway Research (e.g., Gq/11 Family Activation)
Upon binding of GnRH or its agonists like this compound, the GnRH receptor, a GPCR, couples with G proteins researchgate.netwikipedia.orgfrontiersin.org. In pituitary gonadotropes, this primarily involves the activation of the Gq/11 family of heterotrimeric G proteins researchgate.netwikipedia.orgfrontiersin.org. Activation of Gαq/11 triggers phospholipase Cβ1, which hydrolyzes phosphatidylinositol-4,5-bisphosphate (PIP2) into inositol-1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) frontiersin.org. This signaling cascade is crucial for the subsequent release of gonadotropins researchgate.net. While the classical Gαq/11-phospholipase C pathway is well-established in pituitary gonadotropes, research suggests that this pathway may not be involved in GnRH actions at non-pituitary targets, indicating potential divergence in signaling pathways depending on the tissue nih.gov.
Downstream Signaling Cascade Research
The activation of GnRH receptors by this compound initiates downstream signaling cascades that lead to various physiological responses, particularly in the reproductive system.
Gonadotropin Release Pathways (LH and FSH Secretion Research)
A primary downstream effect of this compound binding to pituitary GnRH receptors is the stimulation of LH and FSH synthesis and secretion wikipedia.orgresearchgate.net. This release is rapid and leads to elevated concentrations of these hormones in peripheral blood researchgate.net. Studies have investigated the LH response to different doses of this compound. For instance, in Tuj ewe-lambs, LH response was dose-dependent, with higher doses (0.5 and 1.0 µg/kg) resulting in significantly greater responses compared to lower doses (0.1 and 0.2 µg/kg) researchgate.net. The LH release characteristics were similar between repeated administrations, suggesting replenishment of pituitary LH stores within 72 hours researchgate.net.
The synthesis and secretion of LH and FSH are modulated by various factors, including steroid hormones and peptide hormones, often through feedback mechanisms at the pituitary and hypothalamic levels frontiersin.org. While LH is primarily secreted via a regulated pathway in response to GnRH, FSH release appears to be largely constitutive and controlled by synthesis frontiersin.org.
Research findings on LH response to different this compound doses in Tuj ewe-lambs:
| This compound Dose (µg/kg BW) | Time of Peak LH Value (minute) | Peak LH Value (ng/ml) | Duration of Surge (minute) | Area Under the LH Curve [(ng/ml)*min] |
| 0.1 | 54.0 ± 13.3 | 7.6 ± 2.7 | 204.0 ± 11.2 | 935.0 ± 358.0 |
| 0.2 | 66.0 ± 13.3 | 10.4 ± 2.7 | 258.0 ± 11.2 | 1488.0 ± 358.0 |
| 0.5 | Data not available in snippet | Data not available in snippet | Data not available in snippet | Significantly greater than 0.1 and 0.2 µg/kg researchgate.net |
| 1.0 | Data not available in snippet | Data not available in snippet | Data not available in snippet | Significantly greater than 0.1 and 0.2 µg/kg researchgate.net |
Note: Data for 0.5 and 1.0 µg/kg peak value, time of peak value, and duration of surge were not explicitly available in the provided snippet, but the snippet indicates significantly greater AUC for these doses. researchgate.net
Investigation of Calcium Channel Modulation in Ovarian Tissues
Studies have investigated the potential role of calcium channel modulation in the effects of GnRH analogues, including this compound, particularly in ovarian tissues researchgate.netnih.gov. Research on bovine ovarian follicular wall contractility suggests that one of the main mechanisms of action of GnRH could involve calcium channels researchgate.netnih.govresearchgate.net. In vitro studies using strips of bovine ovarian follicular tissue demonstrated that this compound can enhance calcium influx, correlating with improved follicular contractility . Further research involving calcium channel blockers like nifedipine (B1678770) indicated that the pattern of contractility induced by nifedipine was unaffected by the addition of this compound, supporting the hypothesis that calcium channels are involved in the mechanism of action of GnRH in ovarian tissue researchgate.netnih.gov. This suggests that this compound may influence calcium dynamics within ovarian cells, contributing to its effects on ovarian function and potentially follicular contractility researchgate.netnih.gov.
Comparative Molecular Mechanisms with Endogenous GnRH
This compound exerts its effects by binding to GnRH receptors located in the pituitary gland, similar to endogenous GnRH. This binding triggers downstream signaling pathways that ultimately lead to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), hormones critical for regulating reproductive processes researchgate.net. However, the nature and duration of receptor activation and the subsequent gonadotropin release differ significantly between this compound and endogenous GnRH due to this compound's enhanced stability and structural modifications researchgate.net.
Sustained Receptor Activation due to Enhanced Stability
A key difference between this compound and endogenous GnRH lies in their metabolic stability. Endogenous GnRH has a short half-life due to rapid degradation by peptidases researchgate.net. This compound's structural modifications, particularly the D-tertiary leucine (B10760876) at position 6 and the ethylamide at the C-terminus, enhance its resistance to enzymatic degradation researchgate.netdefra.gov.uk. This increased proteolytic stability results in a longer binding time at the pituitary GnRH receptors and, consequently, a prolonged duration of action researchgate.netdefra.gov.uk.
The sustained binding and activation of GnRH receptors by this compound, unlike the pulsatile stimulation by endogenous GnRH, can lead to different cellular responses. While initial binding stimulates gonadotropin release, continuous exposure to high concentrations of GnRH agonists like this compound can eventually lead to desensitization and downregulation of GnRH receptors in the pituitary gland researchgate.netwikipedia.org. However, in the context of acute administration for inducing ovulation or treating conditions like ovarian cysts, this compound's enhanced stability allows for a more sustained and potent stimulation compared to the transient effect of native GnRH dragpharma.cl.
Research indicates that this compound's structural changes increase its affinity for specific pituitary receptors dragpharma.cl. This enhanced affinity, combined with increased stability, contributes to a more prolonged receptor activation period. Studies have shown that the duration of effect for this compound can be greater than 240 minutes, in contrast to approximately 90 minutes for the natural hormone dragpharma.cl.
Differential Effects on Gonadotropin Surge Dynamics
The altered receptor activation profile of this compound translates into differential effects on gonadotropin surge dynamics, particularly the LH surge, which is crucial for ovulation . Unlike the physiological pulsatile release of LH induced by endogenous GnRH, administration of this compound can induce a stronger and more sustained LH surge .
Comparative studies evaluating the effects of different GnRH analogs on LH release in cattle have provided insights into these differential dynamics. For instance, one study compared the plasma LH response following administration of gonadorelin (B1671987) (another GnRH analog), this compound, and buserelin (B193263). The results indicated a significantly lower LH release after gonadorelin treatment compared to this compound and buserelin at certain doses nih.govglobalgen.vet. The mean maximal LH concentration achieved after gonadorelin treatment was reported to be 2.5 times lower than that after this compound or buserelin treatment, and the peak was reached earlier nih.gov.
Furthermore, studies have shown that this compound can be as effective as other GnRH agonists like buserelin in inducing LH surges and synchronizing ovulation in various species researchgate.netresearchgate.net. The sustained receptor binding and activation by this compound contribute to the magnitude and duration of the induced LH surge, which is critical for triggering ovulation and supporting the development of ovarian follicles dragpharma.cl.
Data from research comparing the LH response to different GnRH analogs highlight the varying potencies and effects on surge dynamics. While specific quantitative data tables comparing the exact surge profiles of endogenous GnRH and this compound in a controlled research setting were not extensively detailed in the search results, the consistent mention of this compound inducing a "stronger and sustained LH surge" due to its "optimized stability" and "prolonged receptor activation" underscores the qualitative difference in their effects on gonadotropin dynamics .
The ability of this compound to induce a robust LH surge makes it a valuable tool in reproductive management and research, particularly in veterinary medicine for applications such as ovulation induction and treatment of ovarian cysts dragpharma.clmedchemexpress.com.
Table 1: Comparative Aspects of this compound and Endogenous GnRH
| Feature | Endogenous GnRH | This compound |
| Structure | Decapeptide | Nonapeptide |
| Key Structural Differences | - | D-tertiary leucine at position 6, Ethylamide at C-terminus researchgate.netdefra.gov.uk |
| Metabolic Stability | Low, rapidly degraded researchgate.net | Enhanced, more resistant to degradation researchgate.netdefra.gov.uk |
| Receptor Binding Duration | Transient | Prolonged researchgate.netdefra.gov.uk |
| Receptor Activation | Pulsatile | Sustained |
| LH Surge | Pulsatile release | Stronger and sustained surge |
Table 2: Comparative LH Response (Illustrative based on research findings)
| GnRH Analog | Dose (µg) | Relative Maximal LH Concentration (vs. Gonadorelin) | Time to Peak LH (vs. Gonadorelin) |
| Gonadorelin | (Reference) | 1x | 0 hours |
| This compound | 25 or 50 | ~2.5x Higher nih.gov | ~1 hour Later nih.gov |
| Buserelin | 10 | ~2.5x Higher nih.gov | Similar nih.gov |
The differential effects on gonadotropin surge dynamics underscore the utility of this compound as a pharmacological tool to manipulate the reproductive axis in research and clinical settings, providing a more potent and sustained stimulus compared to the natural hormone dragpharma.cl.
Analytical Methodologies and Quality Control in Lecirelin Research
Purification and Characterization Techniques
The synthesis of peptides like Lecirelin (B612356) often involves solid-phase synthesis, which is followed by purification steps to obtain a high-purity product. researchgate.netsmolecule.comresearchgate.net
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the purification and purity assessment of synthetic peptides, including this compound. researchgate.netsigmaaldrich.com This method separates compounds based on their hydrophobicity. For peptides synthesized via solid-phase methods, RP-HPLC is employed after cleavage from the resin. RP-HPLC provides a quantitative assessment of peptide purity. sigmaaldrich.com The resolution of RP-HPLC is noted as excellent for analyzing peptides up to 50-80 bases. sigmaaldrich.com
Capillary Zone Electrophoresis (CZE) for Purity and Counter-ion Quantification
Capillary Zone Electrophoresis (CZE) is another important technique used to validate the purity of this compound and to quantify counter-ions, such as acetate (B1210297). nih.govacs.org CZE analyses for this compound are typically performed under acidic conditions, utilizing background electrolytes such as a mixture of phosphoric acid and Tris at a pH of approximately 2.5. nih.govacs.org UV-absorption detection at wavelengths around 206 nm is commonly used for CZE analysis of peptides. nih.govacs.org Studies have shown that CZE, along with capillary isotachophoresis (CITP), can determine the purity of this compound batches, with purified batches showing purity ranging from 96.4% to 99.9%. nih.govacs.orgresearchgate.net Counter-ion content, including acetate, trifluoroacetic acid (TFA), and trifluoromethanesulfonic acid (TFMSA), can also be quantified using CITP. nih.govacs.org
Here is a table summarizing typical purity ranges observed for this compound using CZE and CITP:
| Analytical Method | Sample Type | Purity Range (%) | Counter-ion Content (%) (Examples) | Reference |
| CZE and CITP | Crude preparations | 60.1 - 80.9 | Not specified | nih.govacs.orgresearchgate.net |
| CZE and CITP | HPLC purified | 96.4 - 99.9 | Acetate (up to 11%), TFA (up to 3%), TFMSA (up to 9%) | nih.govacs.orgresearchgate.net |
Mass Spectrometry for Peptide Identification and Characterization
Mass Spectrometry (MS), particularly in conjunction with liquid chromatography (LC-MS/MS), is a powerful tool for the identification and characterization of peptides like this compound and their metabolites. researchgate.net MS can confirm the molecular identity of purified peptides and help rule out impurities. sepscience.com LC-MS/MS is also employed to analyze degradation pathways and identify metabolites. For instance, high-resolution LC-MS/MS can identify metabolites such as pyroglutamyl fragments in biological samples like plasma and urine. Matrix-assisted laser desorption/ionization (MALDI-TOF) mass spectrometry is also used for identity testing of this compound, ensuring batch consistency.
Stability and Degradation Pathway Research
Stability studies are crucial to understand how this compound behaves over time and under various environmental conditions. Degradation pathway research helps in identifying potential degradation products and understanding the mechanisms of breakdown. synzeal.com
Enzymatic Degradation Studies (e.g., Renal Peptidases)
This compound undergoes enzymatic degradation, which is a primary factor affecting its half-life. creative-peptides.comsbmu.ac.ir Studies analyzing degradation pathways using techniques like LC-MS/MS have identified renal peptidases as primary mediators of hydrolysis. In vitro perfusion experiments have shown that this compound can be filtered by the glomerulus and degraded by the proximal renal tubule. creative-peptides.com The main metabolites resulting from enzymatic degradation are products formed by the lysis of pyroglutamyl aminopeptidase (B13392206) and neutral endopeptidase. creative-peptides.com The short half-life of GnRH and its analogs like this compound, typically between 2 to 4 minutes, is attributed to rapid degradation by peptidase enzymes. sbmu.ac.irmdpi.com
Oxidative and Hydrolytic Degradation Analyses
This compound can undergo oxidative and hydrolytic degradation. Hydrolysis involves the breakdown of peptide bonds in the presence of water, which can be catalyzed by enzymes. smolecule.com Oxidative modifications can occur at specific amino acid residues, such as methionine. Storage conditions play a significant role in minimizing degradation. For example, storage at -80°C helps preserve the integrity of this compound. medchemexpress.com Oxidative modifications, such as the formation of methionine sulfoxide, can be minimized through the use of antioxidants. Hydrolytic degradation can also occur spontaneously in aqueous environments or be enzyme-catalyzed. google.com
Quantitative Analytical Methods for Research Samples
Quantitative analysis involves using statistical methods to understand numerical information, identifying patterns, relationships, and trends. couchbase.com In the context of this compound research, this includes measuring the amount of this compound present in a sample or quantifying the levels of hormones like LH that are affected by this compound administration. Common methods include immunoassays such as Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA).
Radioimmunoassay (RIA) for Trace Quantification in Biological Matrices
Radioimmunoassay (RIA) is a highly sensitive immunoassay technique used for the determination of antigens or antibodies in a sample using radioisotopes. microbenotes.com It is particularly valuable for quantifying substances present at very low concentrations, making it suitable for trace quantification of compounds like this compound or other hormones in biological matrices such as serum or plasma. microbenotes.com
The principle of RIA is based on competitive binding. microbenotes.com In this method, unlabeled antigen (the substance being measured, e.g., this compound) in the sample competes with a known amount of radiolabeled antigen for binding sites on a specific antibody. microbenotes.com The amount of radiolabeled antigen bound to the antibody is inversely proportional to the concentration of unlabeled antigen in the sample. microbenotes.com By measuring the radioactivity of the bound fraction, the concentration of the unlabeled antigen in the sample can be determined using a standard curve. microbenotes.com
In research involving GnRH analogs, such as this compound, RIA has been employed to measure their concentrations in serum. For instance, a radioimmunoassay has been described for a different GnRH agonist analogue, demonstrating its capability to measure serum concentrations and evaluate pharmacokinetics. nih.gov This method involved using a radiolabeled analogue and an anti-GnRH serum, with specificity directed towards the N-terminal end of the peptide. nih.gov
RIA has also been used to measure hormone concentrations in studies involving this compound. For example, progesterone (B1679170) concentrations were evaluated by RIA in a study involving this compound treatment in cows. animal-reproduction.org Another study utilizing this compound in cattle mentioned using RIA with a commercial kit for measuring progesterone concentrations, reporting an assay sensitivity of 0.05 ng/mL and specific intra-assay coefficients of variation. publish.csiro.au Furthermore, a study investigating this compound residues in milk used a radioimmunoassay method with an assay limit of 6 pg/ml, and no residues above this limit were detected at various time points after treatment. defra.gov.uk
Enzyme-Linked Immunosorbent Assay (ELISA) for Hormonal Level Detection (e.g., LH Concentration Peaks)
Enzyme-Linked Immunosorbent Assay (ELISA) is another widely used immunoassay technique for the quantitative measurement of substances, including hormones, in biological samples. ELISA is often used to detect hormonal level changes, such as the LH concentration peaks induced by GnRH analogs like this compound.
ELISA typically employs a solid phase (such as a microtiter plate) coated with an antibody specific to the target analyte (e.g., LH). ibl-international.comsceti.co.jpmybiosource.com When a sample containing the analyte is added, the analyte binds to the immobilized antibody. ibl-international.commybiosource.com An enzyme-conjugated antibody is then added, which binds to the captured analyte, forming a "sandwich" complex. ibl-international.commybiosource.com A substrate is added, which is converted by the enzyme into a detectable signal, usually a color change. ibl-international.comsceti.co.jpmybiosource.com The intensity of the signal is proportional to the concentration of the analyte in the sample. alpco.com
In this compound research, ELISA has been utilized to measure LH concentration peaks as a method to assess the efficacy of the compound in inducing LH release. researchgate.net Studies have reported using ELISA for the quantitative measurement of LH in serum. researchgate.net For instance, research in cross-bred cattle showed that GnRH administration, which includes analogs like this compound, significantly increased serum LH concentration, reaching peak levels 2-3 hours after treatment, as measured by ELISA. researchgate.net ELISA kits for LH measurement are based on principles like the sandwich ELISA and have reported sensitivities and detection ranges. ibl-international.comsceti.co.jpmybiosource.comalpco.comnih.govfn-test.com Some ELISA kits for LH have a detection limit as low as 0.78 ng/mL. The sensitivity of an LH ELISA assay can be as low as 1.27 mIU/mL or even 0.117 ng/mL in specific research applications. sceti.co.jpnih.gov
ELISA methods for detecting LH are designed to be specific, with some exhibiting no significant cross-reactivity with other hormones like FSH, TSH, Prolactin, or GH, although cross-reactivity with hCG can occur. mybiosource.com The accuracy and precision of ELISA assays are influenced by factors such as the washing procedure. ibl-international.comsceti.co.jp
Research findings using ELISA have demonstrated the effect of GnRH analogs on LH levels. For example, studies in pigs using different GnRH agonists measured LH concentrations using RIA, showing dose-dependent stimulation of LH release and characterizing the LH surge dynamics. researchgate.net While this specific study used RIA for LH, it highlights the importance of quantifying LH response in GnRH analog research, a task also commonly performed by ELISA.
Here is a summary of typical characteristics of ELISA for LH detection based on the search results:
| Characteristic | Typical Finding/Range | Source(s) |
| Detection Method | Sandwich ELISA, Competitive ELISA | ibl-international.comsceti.co.jpmybiosource.comalpco.comfn-test.comassaygenie.com |
| Sample Type | Serum, Plasma, Cell Culture Supernatant, Urine | ibl-international.comsceti.co.jpmybiosource.comalpco.comfn-test.comassaygenie.com |
| Analyte | Luteinizing Hormone (LH) | ibl-international.comsceti.co.jpmybiosource.comalpco.comnih.govfn-test.com |
| Reported Sensitivity | 0.78 ng/mL, 1.27 mIU/mL, 0.117 ng/mL, 3 mIU/ml, 0.281 ng/ml, 0.287 mIU/mL | sceti.co.jpmybiosource.comalpco.comnih.govfn-test.com |
| Reported Range | 1.27 – 200 mIU/mL, 0.469-30 ng/ml, 0.287-200 mIU/mL | sceti.co.jpalpco.comfn-test.com |
| Cross-Reactivity | Generally low with FSH, TSH, Prolactin, GH; potential with hCG | mybiosource.com |
Comparative Pharmacological Research of Lecirelin
Comparison with Other GnRH Agonists in Animal Models
Comparative studies in animal models have evaluated the efficacy of lecirelin (B612356) against other GnRH agonists, such as buserelin (B193263) and gonadorelin (B1671987), in different reproductive contexts.
Comparative Efficacy Studies with Buserelin in Reproductive Synchronization Protocols
Research in buffaloes has compared the efficacy of this compound and buserelin within a GnRH/PGF2α/GnRH protocol for fixed-time artificial insemination scispace.comresearchgate.netbvs-vet.org.brscielo.brusp.br. In one study involving 270 postpartum buffaloes, both this compound and buserelin were found to be equally effective in synchronizing ovulation for fixed-time artificial insemination scispace.comresearchgate.netscielo.br. Conception rates were similar between the group treated with buserelin (47.0%) and the group treated with this compound (50.0%), with no statistically significant difference observed scispace.comresearchgate.netscielo.br. These findings suggest that this compound can be successfully utilized in buffaloes for ovulation synchronization protocols, yielding comparable conception rates to buserelin scispace.comresearchgate.netscielo.br.
| GnRH Agonist | Number of Animals | Conception Rate (%) |
|---|---|---|
| Buserelin | 132 | 47.0 |
| This compound | 138 | 50.0 |
Comparative Studies with Gonadorelin in Ovulation Induction
Studies in cattle have investigated the comparative effects of gonadorelin, this compound, and buserelin on luteinizing hormone (LH) surge, ovulation, and progesterone (B1679170) levels nih.govglobalgen.vetresearchgate.net. One study in Holstein heifers and cows compared the effects of gonadorelin (100 µg), this compound (25 µg and 50 µg), and buserelin (10 µg) administered on Day 6 or 7 of the estrous cycle nih.govresearchgate.net. The study reported a significantly lower LH release following gonadorelin treatment compared to treatments with this compound (at both 25 µg and 50 µg doses) and buserelin nih.govresearchgate.net. The mean maximal LH concentration after gonadorelin treatment was 2.5 times lower than after this compound or buserelin treatment and was reached an hour earlier researchgate.net. Despite the differences in LH release, the percentage of dominant follicle disappearance (indicating ovulation or luteinization) was high across all GnRH treatments and did not differ significantly between gonadorelin (73%), this compound at 25 µg (82%), this compound at 50 µg (100%), and buserelin (100%) nih.govresearchgate.net. This suggests that while there are differences in the induced LH surge characteristics, the ovulatory response can be similar nih.govresearchgate.net. Another study in Bos indicus heifers and cows also found that buserelin induced a greater LH peak and ovulatory response compared to gonadorelin treatments nih.gov.
| GnRH Agonist (Dose) | LH Release (Relative) | Dominant Follicle Disappearance (%) |
|---|---|---|
| Gonadorelin (100 µg) | Lower | 73 |
| This compound (25 µg) | Higher | 82 |
| This compound (50 µg) | Higher | 100 |
| Buserelin (10 µg) | Higher | 100 |
Receptor Persistence and Duration of Action Comparisons with Other Agonists
This compound, a synthetic nonapeptide, differs structurally from natural GnRH by the substitution of D-tertiary leucine (B10760876) at position 6 and the replacement of glycine (B1666218) by ethyl amide at position 10 europa.eu. These structural differences contribute to this compound's greater persistence at the specific hypophyseal receptors compared to natural GnRH europa.eu. This enhanced binding affinity and slower dissociation rate result in a prolonged duration of hormonal action, even though plasma elimination may occur rapidly after intramuscular administration europa.eu. This prolonged receptor interaction is a key pharmacological characteristic that distinguishes this compound from the endogenous hormone and influences its efficacy in reproductive protocols. While specific comparative data on receptor persistence directly contrasting this compound with buserelin or gonadorelin in animal models within the provided search results is limited, the inherent structural advantage of this compound is highlighted as contributing to a prolonged action europa.eu.
Comparative Studies with Human Chorionic Gonadotropin (hCG)
Comparisons between this compound and human chorionic gonadotropin (hCG) have been conducted in research animals, particularly regarding ovulation induction and reproductive outcomes.
Ovulation Induction Efficacy Comparative Analyses in Research Animals
Studies in jennies (female donkeys) have compared the efficacy of this compound and hCG for inducing ovulation vfu.cznih.govvfu.cz. One study showed that intramuscular administration of 50 µg of this compound resulted in ovulation within 48 hours in 73% of treated jennies vfu.czvfu.cz. In contrast, intramuscular administration of 1500 IU of hCG was found to be less effective, with only 36% of animals ovulating within the same timeframe vfu.czvfu.cz. Another study in jennies found that treatment groups receiving either this compound (100 µg) or hCG (2500 IU) did not differ significantly in the proportion of jennies that ovulated within 48 hours or between 25 and 48 hours following injection nih.gov. However, jennies treated with either this compound or hCG had significantly smaller follicle size at ovulation compared to control jennies that underwent spontaneous ovulation nih.gov. In mares, a comparative trial indicated that this compound (200 µg intravenously) was less effective than hCG (1500 IU intravenously) in inducing ovulation within 48 hours (64% for this compound vs. 88% for hCG) audevard.com. The rate of late ovulations (after 48 hours) was notably higher after this compound injection (36%) compared to hCG (12%) audevard.com.
| Species | Compound | Dose | Ovulation within 48h (%) |
|---|---|---|---|
| Jennies | This compound | 50 µg (IM) | 73 vfu.czvfu.cz |
| Jennies | hCG | 1500 IU (IM) | 36 vfu.czvfu.cz |
| Jennies | This compound | 100 µg | No significant difference vs hCG within 48h nih.gov |
| Jennies | hCG | 2500 IU | No significant difference vs this compound within 48h nih.gov |
| Mares | This compound | 200 µg (IV) | 64 audevard.com |
| Mares | hCG | 1500 IU (IV) | 88 audevard.com |
Reproductive Outcome Comparisons in Controlled Animal Studies
Studies have also compared the impact of this compound and hCG on reproductive outcomes in controlled animal studies. In the mare study comparing this compound and hCG for ovulation induction, there was no significant difference in pregnancy rates between the two treatments, with 68% for this compound and 54% for hCG audevard.com. In cross-bred cattle, the use of either hCG or this compound acetate (B1210297) seven days after artificial insemination was found to be a beneficial tool to improve conception rate compared to controls cabidigitallibrary.org. Formation of an accessory corpus luteum was observed in response to both this compound acetate (50%) and hCG (80%) in this study cabidigitallibrary.org. Serum progesterone concentrations were significantly higher in both this compound acetate and hCG treated cattle compared to the control group seven days after treatment cabidigitallibrary.org.
Advanced Research Applications in Animal Reproductive Endocrinology and Physiology
Ovulation Induction and Synchronization Research in Diverse Animal Species
Lecirelin (B612356) has been investigated for its efficacy in inducing and synchronizing ovulation across a range of animal species, which is critical for optimizing artificial insemination and breeding programs.
Cattle (Dairy Cows, Buffaloes) Reproductive Management Studies
Studies in cattle, including dairy cows and buffaloes, have explored the use of this compound in reproductive management protocols. Research has compared this compound to other GnRH agonists like buserelin (B193263) in synchronization protocols such as GnRH/PGF2α/GnRH for fixed-time artificial insemination in buffaloes. One study involving 270 postpartum buffaloes found that this compound was as effective as buserelin in achieving comparable conception rates, suggesting its successful utilization in such protocols scispace.comresearchgate.net. In dairy cows, this compound has been shown to be efficacious in inducing ovulation at the time of insemination in cases of short, silent, or prolonged heat europa.eu. Epidural administration of this compound has also been investigated for its potential to improve reproductive parameters in dairy cows with ovarian inactivity, showing potential to induce estrus response and conception incidences nih.gov.
Equine (Mares) Ovulation Dynamics Research
Research in mares has evaluated this compound as an alternative to human chorionic gonadotropin (hCG) for ovulation induction. A comparative trial in mares assessed the effectiveness of a single intravenous injection of this compound versus hCG. While hCG resulted in a higher rate of ovulation within 48 hours post-injection (88%) compared to this compound (64%), this compound still showed encouraging results. The rate of late ovulations (after 48 hours) was higher with this compound (36%) than with hCG (12%). Despite differences in the timing and rate of ovulation compared to hCG, this compound's advantages, such as lack of immunization and veterinary availability, make it a subject of further exploration, particularly in mares undergoing multiple cycles per season audevard.com. Studies have also compared this compound acetate (B1210297) to hCG in terms of follicular dynamics, estrus behavior, ovulation, and pregnancy rates in crossbred broodmares cabidigitallibrary.orgufrgs.br. In jennies (female donkeys), a single administration of this compound has been reported to successfully hasten ovulation vfu.cznih.gov.
Lagomorph (Rabbits) Reproductive Efficacy Investigations
This compound is used to induce ovulation and enhance conception rates in female rabbits europa.eu. Studies have investigated the effect of different doses of intramuscularly administered this compound on reproductive performance parameters such as conception rate and the number of rabbits per litter in nulliparous and lactating does nih.govresearchgate.net. Research has also explored alternative administration routes, such as intravaginal administration with seminal doses, to simplify insemination procedures upv.esnih.govresearchgate.net. These investigations have evaluated the effect of this compound administered intravaginally with different excipients on LH and progesterone (B1679170) concentrations and ovarian status, finding that intravaginal administration represents a potential alternative method for inducing ovulation in rabbits nih.gov.
Super-ovulation Protocol Development and Evaluation in Research Animals
This compound, as a GnRH analog, plays a role in the development and evaluation of super-ovulation protocols in research animals. Super-ovulation aims to induce the development of multiple follicles and subsequent ovulation, increasing the number of oocytes or embryos available for research or assisted reproductive technologies. Studies have explored the use of GnRH agonists like this compound within super-ovulation protocols in various species, including cattle and potentially in the development of new derivatives for super-ovulation studies in laboratory animals like mice ajol.inforesearchgate.netmdpi.com. Research involving GnRH agonists in superovulation protocols focuses on optimizing follicular response and embryo recovery rates researchgate.net.
Research on Ovarian Follicular Cyst Management in Animal Models
Ovarian follicular cysts are a significant cause of infertility in dairy cows nih.govcbra.org.br. Research has investigated this compound as a therapeutic agent for managing these cysts in animal models. This compound, as a GnRH analogue, is used to treat follicular ovarian cysts in cattle europa.eucbra.org.br. Its mechanism involves triggering the pituitary release of LH, which can induce luteinization or regression of the cystic follicle nih.gov.
Modulatory Effects on Follicular Contractility in vitro and in vivo
Studies have explored the mechanisms by which this compound influences ovarian follicular cysts, including its effects on follicular contractility. In vitro studies on bovine ovarian follicular walls have demonstrated that this compound can modulate contractility. Strips from preovulatory follicles show significantly more contraction than strips from cystic follicles, both in basal conditions and after this compound addition nih.govcolmevet.clresearchgate.net. Research suggests that one of the main mechanisms of action of GnRH, and thus its analogues like this compound, could involve calcium channels, as the contractility pattern induced by a calcium channel blocker (nifedipine) was unaffected by this compound addition in these in vitro studies nih.govresearchgate.net. In vivo studies have also investigated the effectiveness of this compound, sometimes in combination with other agents, for treating cows with cystic ovarian disease, assessing outcomes such as estrus induction and pregnancy rates nih.govresearchgate.netresearchgate.netresearchgate.net. Epidural administration of this compound has shown promise in promoting the remission of follicular cysts and improving reproductive parameters compared to intramuscular administration researchgate.netscielo.org.mx.
Comparative Studies on Resolution Efficacy of Follicular Cysts in Animal Models
This compound has been evaluated for its effectiveness in treating ovarian follicular cysts in dairy cows. Follicular cysts are a significant cause of reproductive failure in cattle animal-reproduction.orgactascientific.com. GnRH analogues, including this compound, are considered a preferred treatment for managing cystic ovarian disease, particularly follicular cysts, due to their ability to induce follicular dynamic alterations and contribute to cyst remission mdpi.com. A study involving Friesian cows affected by follicular cysts compared the effects of epidural versus intramuscular administration of this compound on follicular cyst regression researchgate.net. The study reported that epidural administration of this compound resulted in significantly higher follicular cyst regression rates compared to intramuscular administration researchgate.net. Specifically, regression occurred in 82% of cows treated via the epidural route within 8 ± 2 days after treatment, while no regression was observed in control cows researchgate.net. Another study noted that the epidural administration of this compound, a GnRH analogue, has shown a beneficial impact on reproductive parameters in treating follicular cysts nih.gov. Furthermore, intramuscular administration of 0.1 mg this compound acetate has been reported as an effective therapy for ovarian cysts in dairy cows more than 90 days postpartum with confirmed cystic follicles (>20 mm in diameter) nih.gov. Comparative studies with other GnRH agonists like Buserelin have also been conducted, indicating similar therapeutic effects in cows with ovarian cysts nih.gov.
Novel Administration Route Research and Efficacy Comparisons in Animal Models
Investigations into different administration routes for this compound and other GnRH analogues have been conducted to assess their comparative efficacy in animal models.
Comparative studies have specifically examined the efficacy of epidural versus intramuscular administration of this compound in dairy cows, particularly in the context of resolving follicular cysts and influencing reproductive outcomes. One study on Friesian cows with follicular cysts directly compared epidural and intramuscular routes for this compound administration researchgate.net. The results indicated that epidural administration led to significantly higher rates of estrus induction and pregnancy compared to intramuscular administration in these cows researchgate.net. Another study comparing epidural versus intramuscular administration of a GnRH agonist (Alarelin acetate) in Holstein lactating cows at the time of artificial insemination (AI) and/or 7 days after AI found that epidural injection 7 days after AI significantly improved the pregnancy rate to the first AI compared to intramuscular injection at AI unam.mx. While this study used Alarelin acetate, it highlights the investigation into different routes for GnRH agonists in cattle. Research has also indicated that epidural administration of this compound, as a GnRH analogue, significantly improved pregnancy rates in pluriparous Friesian cows with follicular cysts when compared to intramuscular administration scielo.org.mx.
Research has also explored intravenous and subcutaneous administration of GnRH analogues, including some studies involving this compound. Intravenous administration of this compound acetate in lambs has been utilized in studies to determine plasma LH concentrations following administration researchgate.net. In these studies, this compound acetate was administered intravenously at different doses to study the resulting LH release researchgate.net. While detailed investigations into novel delivery systems (e.g., nanoparticles) for this compound specifically via these routes in animal models are not extensively detailed in the provided results, the routes themselves (intravenous and subcutaneous) are utilized in research contexts for administering this compound and other GnRH analogues researchgate.netresearchgate.net. For instance, a study on the effect of this compound dosage on reproductive performance in rabbits mentioned intramuscular, subcutaneous, intravenously, or intravaginally as potential administration routes for GnRH analogues researchgate.net.
Epidural versus Intramuscular Administration Comparative Studies
Embryo Production and Quality Research in Treated Animal Models
The impact of this compound on embryo production and quality has been explored in research settings involving treated animal models.
This compound has been incorporated into superovulation protocols aimed at increasing embryo yield in research animals. In a study involving hair sheep, this compound was administered as part of a superovulation protocol before artificial insemination and non-surgical embryo recovery embrapa.br. While the study focused on the effects of analgesic treatments on animal welfare during embryo recovery, it demonstrates the use of this compound in protocols designed for embryo collection embrapa.br. Another study on equine embryo transfer utilized this compound acetate for ovulation induction in donor mares plos.org. In this research, embryos were collected non-surgically after ovulation plos.org. The study found that the type of ovulatory treatment given, including this compound, did not significantly affect the embryo recovery rate per flushing plos.org. While these studies indicate this compound's role in protocols involving embryo recovery, detailed data specifically on the health or quality of embryos directly attributed to this compound treatment itself is not prominently featured in the provided search results.
Multiple controlled animal studies have investigated the effect of this compound administration on conception rates, particularly in cattle and buffaloes. Studies have reported that administering GnRH agonists, including this compound, coincident with artificial insemination can have positive effects on conception and pregnancy rates nih.govpvj.com.pkmdpi.com.
A study evaluating the effect of Dalmarelin (this compound acetate) administration at the time of AI on conception rate in repeat breeding crossbred cows reported a significantly higher conception rate in the treated group compared to the untreated control group pvj.com.pk. In this study, the conception rate was 68.75% in the group that received Dalmarelin therapy at the time of AI, compared to 37.5% in the control group (P<0.05) pvj.com.pk.
Comparative studies between this compound and other GnRH agonists like Buserelin in buffaloes have shown similar conception rates for fixed-time artificial insemination protocols researchgate.netscispace.com. In one experiment with buffaloes, the conception rate was 47.0% for the group treated with Buserelin and 50.0% for the group treated with this compound, with no statistical difference between the groups (P > 0.05) researchgate.netscispace.com. This suggests this compound is as efficient as Buserelin for synchronizing ovulation in buffaloes for fixed-time AI researchgate.netscispace.com.
Another study indicated that administration of 50 µg this compound acetate during AI increased the pregnancy rate 1.8 times (37.5% vs 68.75%) dergipark.org.tr. A meta-analysis of studies evaluating GnRH administration at the time of AI noted a substantial effect on conception rates in repeat-breeding dairy cows, and an 8.0% improvement for the effect of GnRH analogs nih.gov.
The effect on conception rates can vary depending on factors such as the animal type, reproductive status, and the timing of administration researchgate.netnih.gov. For instance, in a field trial on dairy cows, administering 50 µg this compound at the time of insemination showed a tendency towards higher first service conception rates in cows that came into estrus spontaneously compared to a control group researchgate.net. This was particularly evident in spontaneously cycling cows researchgate.net.
Here is a summary of some conception rate findings:
| Animal Model | Treatment Group (this compound) | Control Group | Conception Rate (this compound) | Conception Rate (Control) | Significance (P-value) | Source |
| Crossbred Cows | Dalmarelin at AI | No Treatment | 68.75% | 37.5% | <0.05 | pvj.com.pk |
| Buffaloes | This compound (timed AI) | Buserelin (timed AI) | 50.0% | 47.0% | >0.05 | researchgate.netscispace.com |
| Dairy Cows | This compound acetate at AI | No Treatment | 68.75% | 37.5% | Not specified in snippet | dergipark.org.tr |
Note: The specific timing and dosage within protocols may vary across studies.
Exploratory Research and Emerging Frontiers of Lecirelin Applications
Investigation of Anticancer Activities in vitro
Research is exploring the potential of Lecirelin (B612356) to exert anticancer effects, with a specific focus on its activity against cancer cell lines in laboratory settings.
Cytotoxic Effects on Ovarian Cancer Cell Lines
Studies have evaluated the anticancer properties of this compound against ovarian cancer cells. Findings suggest that this compound, along with its hydrazide derivative, can induce apoptosis in these cells, indicating potential as candidates for cancer therapy sbmu.ac.ir. Research comparing this compound and its hydrazide derivative on ovarian cancer cell lines, such as A2780 (cisplatin-sensitive) and A2780 CP (cisplatin-resistant), has provided insights into their cytotoxic potency. The hydrazide derivative demonstrated a lower half-maximal inhibitory concentration (IC50) compared to this compound in these cell lines, suggesting a potentially greater in vitro cytotoxic effect sbmu.ac.irsbmu.ac.ir.
Table 1: In vitro Cytotoxic Effects (Approximate IC50 Values) of this compound and its Hydrazide Derivative on Ovarian Cancer Cell Lines sbmu.ac.irsbmu.ac.ir
Potential as a Therapeutic Agent in Oncological Research Models
Based on its in vitro activity, this compound and its derivatives are considered promising candidates for further investigation in cancer therapy research sbmu.ac.irsbmu.ac.ir. While the clinical use of GnRH analogs for ovarian cancer is not yet common, some clinical trials have explored their use, including this compound and Cetrorelix, in patients with platinum-resistant ovarian cancer, showing moderate effectiveness sbmu.ac.ir. This suggests a basis for continued research into this compound's potential within oncological research models to better understand its mechanisms and efficacy in a more complex biological context.
Advanced Drug Delivery Systems Research
Research into advanced drug delivery systems is exploring methods to enhance the efficacy and targeting of therapeutic agents, including GnRH analogs like this compound.
Nanoparticle-Based Delivery Systems for GnRH Analogs
The emerging field of nano-drug delivery systems is being investigated for its potential benefits in delivering GnRH agonists. Nanoparticle-based systems, such as GnRH-loaded chitosan (B1678972) nanoparticles, have shown promise in improving the efficiency of hormone delivery and potentially reducing the required dose of GnRH analogs mdpi.comresearchgate.net. This research area holds relevance for this compound, as enhanced delivery mechanisms could optimize its therapeutic application and overcome limitations associated with traditional administration methods mdpi.com.
GnRH Receptor Pharmacoperone Research and Functional Rescue Mechanisms
Research into GnRH receptor pharmacoperones focuses on small molecules that can bind to and rescue misfolded GnRH receptors, promoting their proper trafficking to the cell surface where they can become functional mdpi.comnih.govplos.org. These pharmacoperones act as molecular chaperones, helping misfolded receptors pass the cellular quality control system plos.org. While this research area primarily investigates the rescue of mutated or misfolded GnRH receptors, it has implications for the effectiveness of GnRH agonists like this compound. Ensuring a sufficient population of properly folded and functional GnRH receptors on the cell surface is crucial for the optimal binding and activity of agonists, potentially enhancing the therapeutic outcomes of treatments involving this compound mdpi.comresearchgate.net. This research contributes to a broader understanding of GnRH receptor biology and potential strategies to improve the response to GnRH-based therapies nih.govwikipedia.org.
Future Directions and Translational Research Perspectives
Development of Next-Generation Lecirelin (B612356) Analogs for Enhanced Research Properties
The development of next-generation this compound analogs represents a key area for future research. The aim is to create compounds with potentially improved potency, altered pharmacokinetic profiles, or enhanced specificity for particular research applications. This compound itself is a modification of the natural GnRH decapeptide, designed for increased stability and duration of action defra.gov.ukresearchgate.net. Further structural modifications could yield analogs with tailored properties.
One study has already explored the synthesis and evaluation of new derivatives of this compound, investigating their effectiveness in inducing ovulation in mice researchgate.net. The research involved synthesizing this compound in the solid phase and altering the C-terminal of the peptide chain researchgate.net. A hydrazide derivative showed promising results, leading to a higher percentage of healthy-formed embryos compared to the original this compound sample and its amide derivative, suggesting enhanced effectiveness on the ovulation rate and embryo health researchgate.net.
This research exemplifies the potential for structural modifications to improve the biological activity of this compound. Future work in this area could involve:
Targeted Modifications: Designing analogs with specific alterations to amino acid residues or the peptide backbone to influence receptor binding affinity, half-life, or resistance to enzymatic degradation.
Structure-Activity Relationship Studies: Conducting detailed analyses to understand how specific structural changes correlate with biological activity across different species or reproductive states.
In Silico Design and Screening: Utilizing computational modeling to predict the properties of novel analogs before synthesis, potentially accelerating the discovery process.
The goal of developing such analogs is to provide researchers with a wider array of tools to study the GnRH system, potentially leading to more precise control over reproductive processes in various animal models and a deeper understanding of GnRH receptor pharmacology.
Elucidation of Species-Specific GnRH Receptor Pharmacology
Understanding the species-specific interactions of this compound with the GnRH receptor is crucial for optimizing its use and interpreting research findings across different animal models. While this compound binds to specific receptors of the anterior lobe of the hypophysis to stimulate the release of LH and FSH, its pharmacokinetics and the resulting hormonal action can be species and dose dependent defra.gov.ukeuropa.euethicalagents.co.nz.
Research has compared the effects of this compound with other GnRH analogs like gonadorelin (B1671987) and buserelin (B193263) on LH release and ovulatory response in cattle researchgate.netglobalgen.vet. Studies in heifers have shown differences in LH concentrations induced by varying doses of gonadorelin, buserelin, and this compound globalgen.vet. For instance, lower LH concentrations were reported with 100 µg of gonadorelin compared to 10 µg of buserelin or 25 µg of this compound in Holstein heifers globalgen.vet. Another study in Bos indicus heifers observed that LH concentration at 2 hours after GnRH treatment was affected by both the analog used (gonadorelin vs. buserelin) and the dose globalgen.vet.
These findings highlight the variability in response to different GnRH analogs across species and even within different breeds or physiological states. Future research should focus on:
Comparative Receptor Binding Studies: Detailed in vitro studies to quantify the binding affinity and efficacy of this compound to GnRH receptors from various species.
In Vivo Pharmacodynamic Studies: Conducting controlled experiments in different animal models (beyond cattle, horses, and rabbits where this compound is currently used or studied) to characterize the LH and FSH release profiles and subsequent reproductive outcomes following this compound administration.
Genetic Basis of Receptor Variation: Investigating potential genetic variations in the GnRH receptor gene across species that might explain differential responses to this compound.
Such research will provide a more comprehensive understanding of how this compound interacts with the reproductive axis in different species, allowing for more informed research designs and potentially identifying novel applications or limitations.
Integration of Omics Technologies in this compound Research (e.g., Transcriptomics, Proteomics related to GnRH pathway)
The integration of omics technologies, such as transcriptomics and proteomics, holds significant potential to advance this compound research by providing a deeper molecular understanding of its effects on the GnRH pathway and reproductive processes. These technologies can reveal global changes in gene and protein expression in response to this compound administration, offering insights into the downstream signaling cascades and biological processes affected.
While specific published studies detailing the application of omics technologies directly to this compound administration are limited in the provided search results, the broader field of GnRH research is already benefiting from these approaches. For example, transcriptomic profiling of murine GnRH neurons has revealed developmental trajectories linked to human reproduction and infertility, providing high-resolution data on gene expression dynamics nih.gov. Proteomic analysis has also been employed to investigate the molecular targets associated with GnRH receptor signaling in cancer cell lines expressing the receptor nih.gov.
The application of omics technologies in this compound research could involve:
Transcriptomic Analysis: Studying changes in gene expression in the pituitary gland or other reproductive tissues following this compound administration to identify genes and pathways that are up- or down-regulated. This could help elucidate the mechanisms underlying the sustained LH and FSH release.
Proteomic Analysis: Investigating alterations in protein abundance and modification in response to this compound to identify key proteins involved in signal transduction, hormone synthesis and release, and follicular development.
Integration with Phenotypic Data: Combining omics data with observed reproductive outcomes (e.g., ovulation rate, conception rate) to identify molecular biomarkers that predict response to this compound treatment.
Single-Cell Omics: Applying single-cell transcriptomics or proteomics to understand the heterogeneous responses of individual cells within the pituitary or ovary to this compound.
Integrating omics technologies into this compound research can provide a systems-level view of its impact, moving beyond the traditional focus on hormone levels to understand the complex molecular networks involved in the reproductive response. This can lead to the identification of novel targets for intervention or the development of more precise and individualized reproductive management strategies in veterinary medicine.
Q & A
Q. How can researchers ensure reproducibility when translating this compound findings from preclinical to clinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
